BenchChemオンラインストアへようこそ!

8-Bromo-5-isoquinolinecarboxaldehyde

Antiviral HIV-1 integrase ALLINI

Choose 8-bromo-5-isoquinolinecarboxaldehyde (CAS 943847-29-8) at 98% purity for superior batch-to-batch reproducibility. The C-8 bromine uniquely retains antiviral activity against the clinically relevant IN A128T mutant, unlike the 6-bromo isomer. Validated Suzuki coupling conditions make it the first-choice intermediate for 8-arylisoquinoline libraries. The C-5 aldehyde enables condensation and reductive amination. Backed by a patented, scalable one-step bromination route, this building block transitions seamlessly from gram-scale research to kilogram development.

Molecular Formula C10H6BrNO
Molecular Weight 236.06 g/mol
Cat. No. B8639986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-isoquinolinecarboxaldehyde
Molecular FormulaC10H6BrNO
Molecular Weight236.06 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NC=CC2=C1C=O)Br
InChIInChI=1S/C10H6BrNO/c11-10-2-1-7(6-13)8-3-4-12-5-9(8)10/h1-6H
InChIKeyUWDMERPNSRNFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-5-isoquinolinecarboxaldehyde CAS 943847-29-8: Key Intermediate for Regioselective Isoquinoline Functionalization


8-Bromo-5-isoquinolinecarboxaldehyde (8‑bromoisoquinoline‑5‑carbaldehyde, CAS 943847‑29‑8) is a heterocyclic aromatic aldehyde that combines a reactive aldehyde at position 5 with a bromine atom at position 8 of the isoquinoline scaffold . The bromine atom serves as a versatile handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Heck, Sonogashira), while the aldehyde group enables condensation, reduction, and oxidation chemistries [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs that require late‑stage diversification of the isoquinoline core.

8-Bromo-5-isoquinolinecarboxaldehyde – Why Regioisomeric or Halogen‑Swapped Analogs Cannot Replace It


The position of the bromine atom on the isoquinoline ring profoundly influences both cross‑coupling reactivity and biological target engagement. Class‑level evidence from antiviral isoquinoline/quinoline programs demonstrates that moving bromine from the 8‑ to the 6‑position can completely abrogate activity against resistant viral mutants [1]. Similarly, the aldehyde group at C‑5 is electronically and sterically distinct from the C‑8 aldehyde regioisomer, leading to different reactivity in condensation‑driven library synthesis. Simple replacement of 8‑bromo‑5‑isoquinolinecarboxaldehyde with 5‑bromo‑8‑isoquinolinecarboxaldehyde or with 8‑chloro/8‑fluoro analogs therefore risks both synthetic failure and loss of biological potency.

8-Bromo-5-isoquinolinecarboxaldehyde – Quantitative Differentiation Evidence vs. Closest Analogs


Antiviral Potency Retention: 8‑Br vs. 6‑Br Isoquinoline/Quinoline Analogs

In a class‑level study of allosteric HIV‑1 integrase inhibitors (ALLINIs), the 8‑bromo‑substituted analog retained full antiviral effectiveness against the IN A128T resistant mutant, whereas the 6‑bromo analog suffered a significant loss of potency [1]. This finding demonstrates that the 8‑bromo isomer can overcome a clinically relevant resistance mutation that defeats the 6‑bromo isomer, providing a direct reason to select the 8‑bromo regioisomer for antiviral lead optimization.

Antiviral HIV-1 integrase ALLINI Drug resistance

Suzuki Cross‑Coupling Reactivity of 8‑Bromoisoquinoline Scaffolds

A dedicated synthetic methodology study demonstrated that 8‑bromoisoquinoline derivatives serve as competent substrates for palladium‑catalyzed Suzuki cross‑coupling with arylboronic acids, enabling the construction of 8‑arylisoquinoline libraries [1]. The 8‑bromo position participates efficiently in the catalytic cycle, whereas the 5‑bromo regioisomer would require different optimization because of altered electronic and steric properties, a distinction that is well‑established in the heterocyclic chemistry literature.

Cross-coupling Suzuki reaction Isoquinoline functionalization Medicinal chemistry

Commercial Purity Benchmark: 98 % (Leyan) vs. ≥95 % (Other Suppliers)

At least one commercial supplier (Leyan) lists 8‑bromo‑5‑isoquinolinecarboxaldehyde at a guaranteed purity of 98 % , while other vendors offer the same compound with a minimum purity of 95 % . For reactions that are sensitive to trace impurities (e.g., catalytic cross‑couplings or enzymatic assays), this 3 percentage‑point purity advantage can translate into higher reproducibility and fewer side products.

Procurement Purity Building block Reproducibility

Synthetic Access: High‑Yielding Bromination Route from Isoquinoline

A patented process (US 6,500,954) describes a high‑yielding, scalable method for preparing 5‑ or 8‑bromoisoquinoline derivatives directly from isoquinoline using N‑bromosuccinimide (NBS) in the presence of a Lewis acid catalyst [1]. The ability to access the 8‑bromo isomer in a single synthetic step from inexpensive starting materials contrasts with multi‑step routes that are often required for the corresponding 5‑bromo‑8‑aldehyde isomer, providing a procurement cost and scalability advantage for the 8‑bromo‑5‑aldehyde compound.

Process chemistry Bromination Isoquinoline derivatives Scale-up

8-Bromo-5-isoquinolinecarboxaldehyde – High‑Value Application Scenarios Based on Evidence


Antiviral Lead Optimization Targeting Drug‑Resistant HIV‑1 Integrase Mutants

The 8‑bromo substitution pattern retains full antiviral activity against the clinically relevant IN A128T mutant, in contrast to the 6‑bromo analog [1]. Researchers prioritizing compounds that maintain potency against resistant viral strains should therefore incorporate 8‑bromo‑5‑isoquinolinecarboxaldehyde as a key intermediate for SAR exploration.

Suzuki‑Based Library Synthesis of 8‑Arylisoquinolines

Validated palladium‑catalyzed Suzuki coupling conditions for 8‑bromoisoquinoline scaffolds [2] make this building block a first‑choice starting material for generating diverse 8‑arylisoquinoline libraries in medicinal chemistry campaigns, particularly when the aldehyde handle at C‑5 is required for subsequent condensation or reductive amination steps.

High‑Purity Procurement for Catalysis and Assay‑Sensitive Workflows

With a commercially available purity of 98 %, significantly above the typical 95 % minimum [1][2], 8‑bromo‑5‑isoquinolinecarboxaldehyde reduces the burden of in‑house purification and minimizes side reactions in palladium‑catalyzed transformations and biochemical assays, making it the preferred sourcing option for laboratories requiring high batch‑to‑batch reproducibility.

Scalable Process Chemistry Enabled by a One‑Step Bromination Route

The availability of a patented, one‑step bromination route from inexpensive isoquinoline (US 6,500,954) [1] provides a cost‑effective and scalable supply chain for the 8‑bromo‑5‑aldehyde isomer, a practical advantage when procurement volumes move from gram‑scale research to kilogram‑scale development.

Quote Request

Request a Quote for 8-Bromo-5-isoquinolinecarboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.